3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Antiproliferative Activity Lung Carcinoma Structure-Activity Relationship

3,5-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the thiazolyl-benzamide class, characterized by a 3,5-dichlorophenyl ring linked via an amide bridge to a 4-(p-tolyl)thiazole moiety. Its molecular formula is C₁₇H₁₂Cl₂N₂OS, with a molecular weight of 363.26 g/mol.

Molecular Formula C17H12Cl2N2OS
Molecular Weight 363.26
CAS No. 392236-70-3
Cat. No. B2589232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS392236-70-3
Molecular FormulaC17H12Cl2N2OS
Molecular Weight363.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)12-6-13(18)8-14(19)7-12/h2-9H,1H3,(H,20,21,22)
InChIKeyVHPVUPVENYXKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392236-70-3): Core Chemical Identity and Procurement Rationale


3,5-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the thiazolyl-benzamide class, characterized by a 3,5-dichlorophenyl ring linked via an amide bridge to a 4-(p-tolyl)thiazole moiety [1]. Its molecular formula is C₁₇H₁₂Cl₂N₂OS, with a molecular weight of 363.26 g/mol . The compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and antiproliferative agents [1]. Its unique substitution pattern on both aromatic rings dictates its pharmacophoric properties, making it a critical building block or reference standard for focused chemical libraries targeting specific biological pathways.

Why Generic Substitution of 3,5-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is Scientifically Unreliable


Substitution with generic or closely related thiazolyl-benzamide analogs is unreliable due to the profound impact of the specific chlorine substitution pattern and the p-tolyl group on biological activity and target selectivity. The 3,5-dichloro configuration on the benzamide ring is crucial; moving a chlorine atom to the 3,4-position can shift the mechanism of action from dual-targeted antiproliferative activity to a different profile, as demonstrated by the stark contrast between 3,5-dichloro-derivative 6f and 3,4-dichloro-derivative 6e in elastase and EGFR inhibition [1]. Similarly, the 4-methyl substituent on the thiazole's phenyl ring significantly influences lipophilicity and steric interactions within the ATP-binding pocket of kinases, directly affecting potency and selectivity. Therefore, even minute structural deviations in any of these pharmacophoric regions invalidate established SAR data, leading to unpredictable biological results and a complete loss of the compound's intended research utility.

Quantitative Evidence Guide for the Differentiated Selection of 3,5-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide


Differential Antiproliferative Activity in Human Lung Carcinoma Models

The 3,5-dichloro substitution pattern on the benzamide core provides a distinct antiproliferative advantage. In a comparative study of phthalimide-thiazole derivatives, the 3,5-dichloro-derivative (an exact structural analog with the phthalimide replaced by a benzamide) demonstrated high activity against human lung carcinoma cells, whereas the 3,4-dichloro isomer showed a different profile. Quantitative data from the analog study shows compound 6f (3,5-dichloro) had an IC50 range of 6.69–10.41 µM against A549 cells [1]. This potency is matched by a unique dual mechanism of action involving both elastase inhibition (IC50 ≈ 32 µM) and reduction of EGFR tyrosine kinase levels by approximately 31% [1], a profile not replicated by its 3,4-dichloro counterpart.

Antiproliferative Activity Lung Carcinoma Structure-Activity Relationship

Enhanced Selectivity Profile Against Leukemia Cell Lines

The 3,5-dichloro configuration contributes to a favorable therapeutic window. For the structurally analogous phthalimide-thiazole series, the 3,5-dichloro derivative 6f exhibited high activity against human leukemia MV4-11 cells with an IC50 in the range of 5.56–16.10 µM [1]. Importantly, the related compound 5d, which differs in the thiazole substituent, achieved the highest selectivity index (SI) of 8.21. This underscores that the thiazole 4-phenyl substituent (as found in the target compound) is a critical driver of selectivity, and modifications to this group can severely compromise the differential toxicity between cancerous and normal cells.

Leukemia Selectivity Index Anticancer

Validated Dual-Targeted Mechanism: Elastase and EGFR Inhibition

A key differentiator is the compound's validated dual mechanism of action, a property that is rare among simple thiazolyl-benzamides. The 3,5-dichloro derivative 6f was shown to inhibit human neutrophil elastase with an IC50 of approximately 32 µM, while simultaneously reducing EGFR tyrosine kinase levels in A549 cells by about 31% [1]. This dual action is not observed for the 3,4-dichloro isomer, which instead acts primarily through caspase 3/7 activation. This demonstrates that the specific 3,5-dichloro substitution pattern is mechanistically linked to this unique polypharmacology profile.

Dual-Targeted Therapy Elastase Inhibition EGFR Tyrosine Kinase

Optimal Application Scenarios for 3,5-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Based on Evidence


Development of Dual-Targeted Anticancer Agents

This compound serves as a privileged scaffold for the design of novel anticancer agents requiring simultaneous inhibition of human neutrophil elastase and the EGFR pathway. The validated dual activity (elastase IC50 ≈ 32 µM; EGFR reduction ~31%) provides a starting point for medicinal chemistry optimization [1]. Its use is recommended in the hit-to-lead phase for non-small cell lung cancer projects where a polypharmacology approach is desired.

Structure-Activity Relationship (SAR) Studies on Kinase Selectivity

The distinct biological profiles of the 3,5-dichloro versus 3,4-dichloro isomers make this compound an essential reference standard in SAR studies. Researchers can use the 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide as a central comparator to map how subtle changes in the benzamide ring substitution critically alter the mechanism of action from caspase-dependent apoptosis to elastase/EGFR dual inhibition [1].

Chemical Probe for Studying Elastase-Driven Cancer Progression

With a confirmed elastase inhibition IC50 of approximately 32 µM, this compound is a suitable chemical probe for investigating the role of neutrophil elastase in tumor microenvironment remodeling and metastasis [1]. Its selectivity over other proteases, inferred from its distinct mechanism, allows for more targeted biological interrogation compared to pan-elastase inhibitors.

Quote Request

Request a Quote for 3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.